![molecular formula C21H17N7O4S B14007879 4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 78503-87-4](/img/structure/B14007879.png)
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide . These intermediates are then used to synthesize the final compound through a series of reactions involving diazotization, cyclization, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in treating inflammatory diseases.
Anticancer Research: Derivatives of this compound have shown promising activity against various cancer cell lines, including breast cancer.
Antimicrobial Agents: The compound and its derivatives are studied for their antimicrobial properties, targeting bacterial enzymes like carbonic anhydrase.
Wirkmechanismus
The mechanism of action of BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- involves inhibition of specific enzymes or pathways. For instance, as a COX-2 inhibitor, it blocks the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory mediators . In anticancer applications, it may inhibit carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar mechanism of action.
Sulfonamide Derivatives: Various sulfonamide-based compounds with antimicrobial and anticancer properties.
Uniqueness
BENZENESULFONAMIDE,4-[2-[4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-PYRIDINYLCARBONYL)-1H-PYRAZOL-4-YL]DIAZENYL]-N-2-PYRIDINYL- stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its potential as a selective COX-2 inhibitor and its promising anticancer activity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
78503-87-4 |
|---|---|
Molekularformel |
C21H17N7O4S |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H17N7O4S/c1-14-19(21(30)28(26-14)20(29)15-9-12-22-13-10-15)25-24-16-5-7-17(8-6-16)33(31,32)27-18-4-2-3-11-23-18/h2-13,19H,1H3,(H,23,27) |
InChI-Schlüssel |
QTEULSNJILANLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007811.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
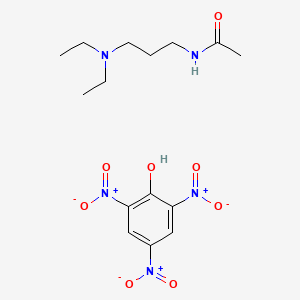
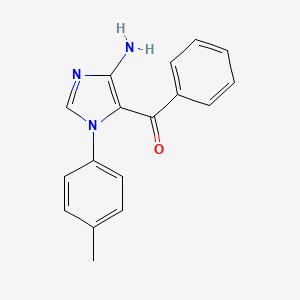

![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)

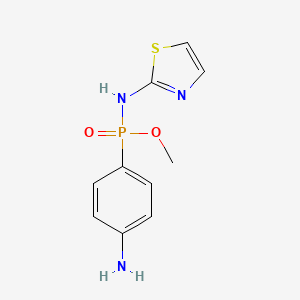
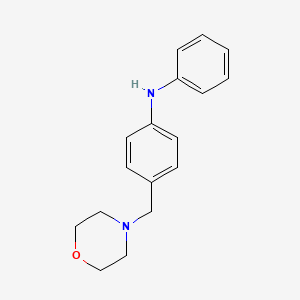
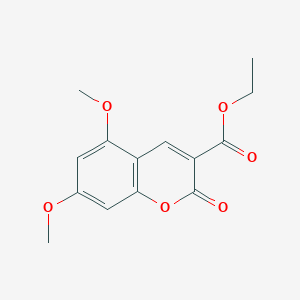
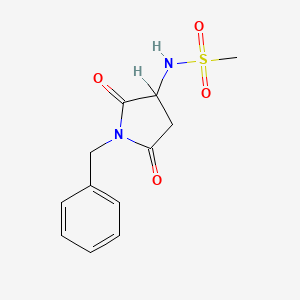
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
